molecular formula C34H38N2O7 B12024284 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024284
M. Wt: 586.7 g/mol
InChI Key: YTGLMKJNOXGNPC-NHQGMKOOSA-N
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Description

  • This compound is a complex molecule with a lengthy name, so let’s break it down. Its systematic name is 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
  • It belongs to the class of pyrrolone derivatives and exhibits interesting biological properties.
  • The compound’s structure combines a pyrrolone ring, a benzoyl group, and various substituents.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 4-methoxybenzaldehyde with 3-(4-morpholinyl)propylamine to form an intermediate.

    • The next step is the condensation of the intermediate with 4-methylbenzenesulfonyl chloride, followed by cyclization to yield the final product.
    • Reaction Conditions: These reactions typically occur under anhydrous conditions, using appropriate solvents and reagents.

      Industrial Production: While not widely produced industrially, researchers often synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery.

      Medicine: Investigations focus on potential therapeutic applications.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: While this compound is unique due to its specific substituents, related pyrrolone derivatives exist.

      Uniqueness: Its combination of benzoyl, morpholine, and pyrrolone moieties sets it apart.

    Remember that this compound is not widely studied, and its full potential remains to be explored

    Properties

    Molecular Formula

    C34H38N2O7

    Molecular Weight

    586.7 g/mol

    IUPAC Name

    (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C34H38N2O7/c1-23-20-26(11-12-27(23)43-22-24-8-5-4-6-9-24)32(37)30-31(25-10-13-28(40-2)29(21-25)41-3)36(34(39)33(30)38)15-7-14-35-16-18-42-19-17-35/h4-6,8-13,20-21,31,37H,7,14-19,22H2,1-3H3/b32-30+

    InChI Key

    YTGLMKJNOXGNPC-NHQGMKOOSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)OCC5=CC=CC=C5

    Canonical SMILES

    CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)OCC5=CC=CC=C5

    Origin of Product

    United States

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